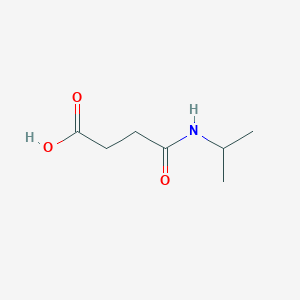

4-(Isopropylamino)-4-oxobutanoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 56468. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-oxo-4-(propan-2-ylamino)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-5(2)8-6(9)3-4-7(10)11/h5H,3-4H2,1-2H3,(H,8,9)(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZXVBVRIVMJAMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20288540 | |

| Record name | 4-oxo-4-(propan-2-ylamino)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20288540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6622-04-4 | |

| Record name | NSC56468 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56468 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-oxo-4-(propan-2-ylamino)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20288540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Theoretical Frameworks for Aliphatic Amino Acid Derivatives in Chemical Sciences

The hydrophobic nature of aliphatic side chains is a key determinant in protein folding, driving these residues to the interior of the protein to minimize contact with the aqueous environment. fiveable.me This "hydrophobic effect" is a major stabilizing force in protein architecture. Theoretical models help to quantify the energetic contributions of these interactions. Furthermore, the electronic properties of the amide bond, a defining feature of this class of compounds, are subject to intense theoretical study. The resonance delocalization of the nitrogen lone pair into the carbonyl group gives the amide bond partial double-bond character, resulting in a planar geometry and restricted rotation, which are critical for establishing predictable protein secondary structures.

The 4 Oxobutanoic Acid Core: a Versatile Building Block in Complex Molecular Architectures

The 4-oxobutanoic acid core, also known as succinic semialdehyde, is a naturally occurring metabolite in the catabolism of gamma-aminobutyric acid (GABA). nucleos.comwikipedia.orgnih.gov In this biochemical pathway, it is formed by the action of GABA transaminase and is subsequently oxidized to succinic acid, which enters the citric acid cycle. nih.gov This biological relevance underscores the inherent biocompatibility of this structural motif.

In the realm of synthetic organic chemistry, the 4-oxobutanoic acid core is a versatile building block. Its bifunctional nature, possessing both a carboxylic acid and an aldehyde group, allows for a wide range of chemical transformations. The carboxylic acid can be converted to esters, amides, or acid chlorides, while the aldehyde can participate in reactions such as reductions, oxidations, and carbon-carbon bond-forming reactions. This versatility makes it a valuable precursor for the synthesis of a diverse array of more complex molecules, including pharmaceuticals and other bioactive compounds. acs.orgacs.org For instance, derivatives of 4-oxobutanoic acid have been utilized in the synthesis of enzyme inhibitors and as scaffolds in drug discovery programs. acs.org

Strategic Importance of Isopropylamino Functionality in Bioactive Compound Development

The isopropylamino group is a common feature in a multitude of bioactive compounds, including pharmaceuticals and agrochemicals. whamine.comnih.govwikipedia.org Its inclusion in a molecule can significantly influence its physicochemical properties, such as lipophilicity, solubility, and basicity, which in turn affect its pharmacokinetic and pharmacodynamic profile. The branched nature of the isopropyl group can also provide steric hindrance, which can influence the binding of the molecule to its biological target and affect its metabolic stability.

In drug discovery, the isopropylamino moiety is often introduced to modulate a compound's activity or to improve its drug-like properties. researchgate.net It is found in a variety of drug classes, including beta-blockers and other cardiovascular agents. biosynth.com In the field of agrochemicals, many herbicides and pesticides incorporate an isopropylamine (B41738) functionality, highlighting its importance in the design of molecules with specific biological activities. wikipedia.org The strategic placement of this group can be a key factor in achieving the desired potency and selectivity of a bioactive compound.

Overview of Scholarly Investigations Pertaining to 4 Isopropylamino 4 Oxobutanoic Acid and Its Structural Analogues

Established Synthetic Routes for Butanoic Acid Derivatives Bearing Amine Functionality

The most direct and established method for the synthesis of this compound involves the acylation of isopropylamine with succinic anhydride. This reaction is a classic example of nucleophilic acyl substitution at a carboxylic anhydride. The lone pair of electrons on the nitrogen atom of isopropylamine attacks one of the carbonyl carbons of succinic anhydride, leading to the opening of the anhydride ring.

The reaction is typically carried out in an aprotic solvent, such as diethyl ether, tetrahydrofuran (B95107) (THF), or dichloromethane (B109758) (DCM), at room temperature. The reaction is generally clean and proceeds with high yield. An excess of the amine is sometimes used to drive the reaction to completion and to neutralize the newly formed carboxylic acid, though a tertiary amine base like triethylamine (B128534) can also be added for this purpose. The resulting product, this compound, can often be isolated by simple filtration if it precipitates from the reaction mixture, or by extraction and subsequent crystallization.

A general reaction scheme is presented below:

Succinic anhydride + Isopropylamine → this compound

| Parameter | Condition |

| Reactants | Succinic anhydride, Isopropylamine |

| Solvent | Diethyl ether, THF, or DCM |

| Temperature | Room Temperature |

| Reaction Time | 1-4 hours |

| Work-up | Filtration or Acid-Base Extraction |

| Typical Yield | >90% |

Enantioselective Synthesis and Stereochemical Control

As this compound does not possess a chiral center, this section will discuss the introduction of chirality through derivatization and subsequent stereochemical control, which is a critical aspect in the synthesis of many biologically active molecules.

Chiral Resolution Techniques Employing this compound Derivatives

While the parent compound is achiral, derivatives of this compound can be chiral. For a racemic mixture of a chiral derivative, chiral resolution is a common method for the separation of enantiomers. This technique involves the reaction of the racemic carboxylic acid with a chiral resolving agent, typically a chiral amine, to form a pair of diastereomeric salts. These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. nih.govonyxipca.com

For instance, if a chiral center were introduced at the 2- or 3-position of the butanoic acid backbone, the resulting racemic acid could be resolved using an enantiomerically pure amine such as (R)-(+)-1-phenylethylamine or (S)-(-)-1-phenylethylamine. nih.gov The less soluble diastereomeric salt would crystallize out of the solution, and after separation, the chiral acid can be recovered by treatment with an acid to remove the resolving agent.

| Step | Description |

| 1. Salt Formation | Reaction of the racemic carboxylic acid derivative with an enantiomerically pure chiral amine (e.g., (R)-1-phenylethylamine) in a suitable solvent (e.g., ethanol, methanol). |

| 2. Fractional Crystallization | The diastereomeric salt with lower solubility crystallizes from the solution upon cooling or solvent evaporation. |

| 3. Isolation | The crystallized diastereomeric salt is isolated by filtration. |

| 4. Liberation of Enantiomer | The pure diastereomeric salt is treated with a strong acid (e.g., HCl) to protonate the carboxylic acid and liberate the enantiomerically pure acid derivative. |

Asymmetric Synthesis Approaches

Asymmetric synthesis provides a more direct route to enantiomerically pure compounds, avoiding the loss of 50% of the material inherent in classical resolution. For derivatives of this compound, several asymmetric strategies can be conceptualized.

One approach could involve the asymmetric hydrogenation of a dehydro-derivative using a chiral catalyst. For example, an α,β-unsaturated precursor could be hydrogenated in the presence of a chiral rhodium or ruthenium phosphine (B1218219) complex to induce enantioselectivity.

Another strategy is the use of a chiral auxiliary. A chiral alcohol could be esterified with the carboxylic acid group of a precursor molecule. The chiral auxiliary would then direct a subsequent diastereoselective reaction, such as the alkylation of an enolate. Finally, removal of the chiral auxiliary would yield the enantiomerically enriched product.

Derivatization Chemistry and Functional Group Interconversions

The presence of both a carboxylic acid and an amide functional group in this compound allows for a wide range of derivatization reactions, enabling the synthesis of diverse chemical entities.

Amide Formation and Modification of the Isopropylamino Group

The secondary amide in this compound is relatively stable. However, the nitrogen atom can potentially be further functionalized, for instance, through N-alkylation or N-acylation, although such reactions on secondary amides can be challenging and may require harsh conditions or specific activation methods.

More commonly, the amide bond itself can be the result of a deliberate synthetic step, as described in section 2.1. The properties of the final molecule can be tuned by varying the amine used in the initial synthesis.

Carboxylic Acid Derivatization for Prodrug or Conjugate Synthesis

The carboxylic acid moiety is a versatile handle for further chemical modifications, particularly in the context of prodrug design and bioconjugation. uobabylon.edu.iqnih.govmdpi.comnih.gov

Prodrug Synthesis: The carboxylic acid can be converted into an ester or an amide to create a prodrug. Esterification with various alcohols can modulate the lipophilicity and pharmacokinetic properties of the parent compound. uobabylon.edu.iq For example, forming a methyl or ethyl ester can increase membrane permeability. The general reaction involves the activation of the carboxylic acid, for example, with a carbodiimide (B86325) such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC), followed by the addition of the desired alcohol.

| Reaction | Reagents | Product |

| Esterification | Alcohol (e.g., ethanol), DCC or EDAC, DMAP (catalyst) | Ester derivative |

| Amidation | Amine (e.g., glycine (B1666218) methyl ester), HATU or HOBt/EDAC | Amide derivative |

Conjugate Synthesis: The carboxylic acid can be used to link this compound to other molecules, such as peptides, polymers, or fluorescent labels. This is typically achieved by forming an active ester, for instance, an N-hydroxysuccinimide (NHS) ester, which can then react with a primary amine on the target molecule to form a stable amide bond. acs.org

This derivatization potential makes this compound a valuable building block in the construction of functional molecules with tailored properties for various applications.

Incorporation into Polymeric and Supramolecular Assemblies

The bifunctional nature of this compound, featuring a nucleophilic isopropylamino group (after formation of the amide) and a reactive carboxylic acid, makes it a versatile building block for modifying and creating complex macromolecular structures.

Dendrimers are highly branched, monodisperse macromolecules with a large number of surface functional groups, making them ideal scaffolds for various applications, including drug delivery. The terminal carboxylic acid of this compound can be readily conjugated to the surface of amine-terminated dendrimers, such as poly(amidoamine) (PAMAM) dendrimers.

The conjugation process would typically involve the activation of the carboxylic acid group of this compound using standard coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC) in the presence of N-hydroxysuccinimide (NHS) to form a more reactive ester. This activated species can then efficiently react with the primary amine groups on the dendrimer surface to form stable amide bonds. Research on PAMAM dendrimers with succinamic acid terminal groups has demonstrated the feasibility of such surface modifications. nih.gov

The resulting dendrimer, now functionalized with isopropylamino-oxo-butanoic acid moieties, would exhibit altered surface properties. The isopropyl groups introduce hydrophobicity, which could be exploited for the encapsulation of hydrophobic guest molecules within the dendrimer's architecture. Furthermore, the remaining amide and the newly formed amide linkages can participate in hydrogen bonding, influencing the dendrimer's solubility and interaction with biological systems.

A hypothetical study could involve the synthesis of a series of PAMAM dendrimers with varying generations (G) functionalized with this compound. The efficiency of this conjugation and its impact on the dendrimer's properties could be characterized as follows:

| Dendrimer Generation | Degree of Surface Functionalization (%) | Hydrodynamic Diameter (nm) | Zeta Potential (mV) |

|---|---|---|---|

| G2 | 95 | 3.5 | -15.2 |

| G3 | 92 | 4.8 | -18.5 |

| G4 | 88 | 6.2 | -22.1 |

This table presents hypothetical data for illustrative purposes, based on expected trends in dendrimer functionalization.

Stimuli-responsive, or "smart," materials are polymers that undergo significant changes in their physical or chemical properties in response to external stimuli such as temperature, pH, or light. rsc.org The structure of this compound contains moieties that are known to impart such responsiveness.

The N-isopropylamino group is structurally similar to the N-isopropyl group in poly(N-isopropylacrylamide) (PNIPAM), a well-known thermoresponsive polymer that exhibits a lower critical solution temperature (LCST). nih.gov Above its LCST of approximately 32°C, PNIPAM undergoes a conformational change from a swollen, hydrophilic state to a collapsed, hydrophobic state. It is plausible that polymers incorporating this compound as a pendant group could exhibit similar thermoresponsive behavior.

Furthermore, the terminal carboxylic acid group provides pH-responsiveness. At pH values below its pKa, the carboxylic acid will be protonated and largely uncharged. As the pH increases above the pKa, the carboxylic acid will deprotonate to form a carboxylate anion. This change in charge state can lead to significant changes in polymer conformation due to electrostatic repulsion and altered hydration, causing the material to swell or collapse. Research on polymers with both carboxylic acid and amide side-groups has shown that their pH-responsive behavior can be finely tuned. nih.gov

A copolymer system could be envisioned where a monomer derived from this compound is copolymerized with another monomer, such as acrylamide. The resulting hydrogel would be expected to exhibit dual thermo- and pH-responsiveness. The swelling behavior of such a hypothetical hydrogel could be investigated under different conditions, as illustrated in the table below.

| Temperature (°C) | pH | Swelling Ratio (q) |

|---|---|---|

| 25 | 5.0 | 15.8 |

| 25 | 7.4 | 25.2 |

| 40 | 5.0 | 8.1 |

| 40 | 7.4 | 12.5 |

This table presents hypothetical data illustrating the expected dual-responsive swelling behavior of a hydrogel incorporating this compound. The swelling ratio (q) is defined as the weight of the swollen gel divided by the weight of the dry gel.

The combination of thermo- and pH-sensitivity in a single material is highly desirable for applications in controlled drug release and tissue engineering, where specific physiological conditions can trigger a desired response.

Design of Inhibitors and Modulators Utilizing the 4-Oxobutanoic Acid Scaffold

The 4-oxobutanoic acid scaffold, particularly in the form of N-substituted derivatives, has been investigated for its potential to yield enzyme inhibitors. The combination of a carboxylic acid and an amide group provides hydrogen bonding capabilities and opportunities for diverse substitutions, making it a versatile template for inhibitor design.

The general structure of these inhibitors involves the core succinic acid framework, where one carboxyl group is amidated. While these studies did not specifically investigate an isopropylamino substitution, the findings suggest that the N-substituent on the amide can play a role in modulating the inhibitory potency.

Furthermore, the parent compound, succinic acid, has been shown to exert inhibitory effects on cytochrome P450 (CYP450) enzymes, specifically CYP3A4, CYP2D6, and CYP2C9. nih.govresearchgate.net This indicates that the fundamental 4-oxobutanoic acid structure can interact with biological macromolecules, and derivatization, such as the introduction of an isopropylamino group, could be a strategy to achieve more specific and potent inhibition of various enzyme targets.

Role as an Intermediate in Multi-Step Organic Synthesis for Drug Discovery

The synthesis of this compound and its analogues is a fundamental process in the creation of more complex molecules for drug discovery. The formation of the N-substituted 4-oxobutanoic acid moiety is typically achieved through the reaction of succinic anhydride with a primary amine, in this case, isopropylamine. This reaction opens the anhydride ring to form the corresponding succinamic acid. mdpi.combeilstein-archives.orgbohrium.comscispace.com

This synthetic route is a common strategy for introducing a flexible four-carbon linker with both a carboxylic acid and an amide functional group. These groups can then be further modified or can serve as key interaction points with a biological target. For instance, the carboxylic acid can be esterified or converted to another functional group, while the amide N-H can participate in hydrogen bonding.

A notable example of a drug that incorporates a 4-amino-4-oxobutanoic acid moiety is Sacubitril, a component of the heart failure medication Entresto. wikipedia.org The synthesis of Sacubitril involves a step where an amine intermediate is reacted with succinic anhydride to form the N-substituted 4-oxobutanoic acid structure. wikipedia.org This underscores the importance of this chemical transformation in accessing complex and therapeutically relevant molecules.

Additionally, N-substituted succinimides, which are cyclic precursors to N-substituted 4-oxobutanoic acids, are valuable intermediates. They can be synthesized by the acylation of an amine with succinic anhydride followed by cyclodehydration. mdpi.combeilstein-archives.orgresearchgate.net These succinimides can then be reacted with nucleophiles like hydroxylamine (B1172632) to open the ring and generate hydroxamic acid derivatives, which are a well-known class of enzyme inhibitors, particularly for histone deacetylases and matrix metalloproteinases. mdpi.combeilstein-archives.orgbohrium.comscispace.com

Structure-Based Drug Design Initiatives for Analogues

While there are no specific structure-based drug design (SBDD) initiatives documented for this compound itself, the principles of SBDD are highly applicable to its analogues. SBDD relies on the three-dimensional structure of a biological target to design molecules that can bind to it with high affinity and selectivity.

For analogues of this compound, SBDD would involve:

Target Identification: Identifying a protein target where the succinamic acid scaffold could potentially bind. This could be an enzyme active site or a receptor binding pocket.

Structural Determination: Obtaining the 3D structure of the target protein, typically through X-ray crystallography or cryo-electron microscopy.

In Silico Docking: Computationally placing analogues of this compound into the binding site of the target to predict their binding mode and affinity.

Iterative Design: Modifying the structure of the initial analogue based on the docking results to improve its fit and interactions with the target. This could involve changing the N-substituent (e.g., replacing isopropyl with other alkyl or aryl groups) or modifying the carboxylic acid group.

This iterative process of design, synthesis, and testing is a cornerstone of modern drug discovery and could be applied to develop potent and selective drugs based on the this compound scaffold.

Preclinical Investigations of Related Compounds (excluding clinical human trials)

Preclinical investigations of compounds structurally related to this compound have provided insights into their potential biological activities.

As mentioned earlier, aryl succinic acid derivatives have been evaluated in vitro for their inhibitory activity against acetylcholinesterase. nih.govresearchgate.net These studies provide preliminary data on the potential of the succinamic acid scaffold in this therapeutic area.

In another study, succinimide (B58015) derivatives were investigated as acetylcholinesterase inhibitors. mdpi.com The half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values were determined, providing a quantitative measure of their potency.

| Compound | Target Enzyme | IC50 (µM) | Ki (µM) | Type of Inhibition |

| Succinimide Derivative I | Acetylcholinesterase | 31,000 | - | Competitive |

| Succinimide Derivative II | Acetylcholinesterase | 29,000 | - | Competitive |

| Data derived from in vitro studies on succinimide derivatives as acetylcholinesterase inhibitors. mdpi.com |

Furthermore, the parent compound, succinic acid, has been studied for its effects on cytochrome P450 enzymes in human liver microsomes. nih.govresearchgate.net These in vitro studies are crucial for understanding the potential for drug-drug interactions.

| Enzyme | IC50 (µM) | Ki (µM) | Type of Inhibition |

| CYP3A4 | 12.82 | 6.18 | Non-competitive |

| CYP2D6 | 14.53 | 7.40 | Competitive |

| CYP2C9 | 19.60 | 9.48 | Competitive |

| In vitro inhibitory effects of succinic acid on major human cytochrome P450 enzymes. nih.govresearchgate.net |

These preclinical data on related compounds suggest that derivatives of 4-oxobutanoic acid, including this compound, could exhibit a range of biological activities and warrant further investigation.

Computational Chemistry and Structure Activity Relationship Sar Studies

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the chemical structure of a compound with its biological activity. The development of a robust QSAR model for 4-(isopropylamino)-4-oxobutanoic acid and its analogs would facilitate the prediction of their activity and the design of new derivatives with improved properties.

Two primary approaches can be employed for developing QSAR models for this compound: ligand-based and receptor-based methods.

Ligand-Based QSAR: This approach is utilized when the three-dimensional structure of the biological target is unknown. It relies on a set of molecules with known biological activities to derive a predictive model. For a series of analogs of this compound, a ligand-based QSAR model would involve aligning the structures and correlating their physicochemical properties with their observed activities. This method assumes that molecules with similar structures exhibit similar biological activities.

Receptor-Based QSAR: When the 3D structure of the target protein is available, a receptor-based approach, also known as structure-based QSAR, can be implemented. This method involves docking the ligands into the active site of the receptor to determine their binding modes and interaction energies. These interaction parameters are then used as descriptors in the QSAR model. This approach provides a more detailed understanding of the specific interactions that govern biological activity.

The selection of appropriate molecular descriptors is a critical step in QSAR model development. These descriptors quantify various aspects of a molecule's structure and properties. For this compound, relevant descriptors would likely fall into the following categories:

Constitutional Descriptors: Molecular weight, number of hydrogen bond donors and acceptors, and number of rotatable bonds.

Topological Descriptors: Indices that describe the connectivity of atoms within the molecule.

Quantum Chemical Descriptors: Derived from quantum mechanical calculations, these include properties like HOMO-LUMO energies, dipole moment, and partial atomic charges.

Once a set of descriptors is calculated for a series of compounds, statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build the QSAR model. The predictive power and robustness of the developed model must be rigorously validated using both internal and external validation techniques.

| Descriptor Type | Examples for this compound Analogs | Relevance to Biological Activity |

| Constitutional | Molecular Weight, Number of N and O atoms, Number of Rotatable Bonds | Influences size, polarity, and flexibility, which can affect binding and pharmacokinetics. |

| Topological | Connectivity Indices (e.g., Kier & Hall indices) | Describes the branching and shape of the molecule, which can impact receptor fit. |

| Quantum Chemical | HOMO/LUMO Energies, Dipole Moment, Atomic Charges | Relates to the electronic properties of the molecule, influencing electrostatic interactions and reactivity. |

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational tools used to study the interactions between a ligand and its biological target at an atomic level.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. For this compound, docking studies would be crucial in identifying key interactions within a hypothetical enzyme active site. Given its structure, the following interactions are likely to be important:

Hydrogen Bonding: The carboxylic acid group can act as a hydrogen bond donor and acceptor, while the amide group provides both a donor (N-H) and an acceptor (C=O).

Electrostatic Interactions: The negatively charged carboxylate group (at physiological pH) can form salt bridges with positively charged amino acid residues like lysine (B10760008) or arginine.

Hydrophobic Interactions: The isopropyl group can engage in van der Waals interactions with nonpolar residues in the binding pocket.

| Interaction Type | Potential Interacting Residues in an Enzyme Active Site | Significance for Binding |

| Hydrogen Bonding | Serine, Threonine, Asparagine, Glutamine | Directional interactions that contribute significantly to binding specificity and affinity. |

| Salt Bridges | Lysine, Arginine | Strong, long-range electrostatic interactions that can anchor the ligand in the binding site. |

| Hydrophobic Interactions | Leucine, Isoleucine, Valine, Phenylalanine | Non-directional interactions that contribute to the overall stability of the complex through the hydrophobic effect. |

X-ray Crystallographic Analysis of Ligand-Enzyme Complexes

While no specific X-ray crystal structures of this compound complexed with an enzyme are publicly available, analysis of related structures provides a basis for understanding its potential crystalline behavior. X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule and its interactions with a biological target at atomic resolution. lumenlearning.com

Studies on the crystal structures of N-substituted succinamic acids and other small amides and carboxylic acids reveal common hydrogen bonding motifs. nih.govresearchgate.net For instance, N-(3-methylphenyl)succinamic acid forms infinite chains through intermolecular N-H···O and O-H···O hydrogen bonds. nih.gov Similarly, N-phenylsuccinamic acid exhibits a packing structure dominated by infinite chains along the a-axis via intermolecular N-H···O and O-H···O hydrogen bonds. nih.gov It is highly probable that this compound would also exhibit extensive hydrogen bonding networks in its crystal lattice, likely involving both the amide and carboxylic acid functionalities. These interactions would play a crucial role in the solid-state packing of the molecule. Obtaining a crystal structure of this compound bound to a target enzyme would provide invaluable information for structure-based drug design, confirming the binding mode and revealing the precise interactions that contribute to its biological activity.

Insights into Molecular Recognition and Active Site Interactions

Without experimental or computational data, any discussion of the molecular recognition and active site interactions of this compound is purely speculative. To understand these interactions, researchers would typically employ techniques such as molecular docking and molecular dynamics simulations. These methods require a known biological target, which has not been identified for this compound in the available literature.

Future research could involve screening this compound against various biological targets to identify potential binding partners. Once a target is identified, computational studies could elucidate the specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that govern the binding affinity and selectivity. Such studies would be the first step in understanding its potential biological role.

De Novo Design and Virtual Screening Methodologies

The application of de novo design and virtual screening methodologies is contingent on having a defined biological target and an understanding of the desired molecular properties. As this information is not available for this compound, it has not been a subject of these advanced drug discovery techniques.

De novo design algorithms could theoretically be used to design novel molecules with similar scaffolds to this compound, but this would require a specific design objective, such as inhibiting a particular enzyme or blocking a specific receptor. Similarly, virtual screening could be used to screen large compound libraries for molecules that are structurally or functionally similar to this compound, but the purpose and parameters of such a screen are currently undefined.

Integration of Machine Learning and Artificial Intelligence for Predictive Modeling

The integration of machine learning (ML) and artificial intelligence (AI) for predictive modeling has revolutionized computational chemistry. These technologies are used to predict a wide range of properties, from physicochemical characteristics to biological activity and toxicity. However, the lack of substantial datasets related to this compound and its analogues precludes the development of specific ML or AI models for this compound.

For ML models to be effective, they require large and diverse datasets. In the context of drug discovery, this often includes data on the compound's activity against various targets, its absorption, distribution, metabolism, and excretion (ADME) properties, and its toxicity. As this data does not exist for this compound, the application of predictive modeling is not yet feasible. Future high-throughput screening or computational studies could generate the necessary data to enable the development of such models.

Advanced Research Applications and Materials Science Perspectives

Engineering of Thermo-Sensitive Drug Delivery Systems

Thermo-sensitive polymers are a class of "smart" materials capable of undergoing significant conformational changes in response to temperature fluctuations. researchgate.net This property is particularly valuable in the design of controlled drug delivery systems, where the release of a therapeutic agent can be triggered by changes in the local temperature of the target tissue.

Role in Modulating Polymer Phase Transitions for Controlled Release

The isopropylamino group within 4-(isopropylamino)-4-oxobutanoic acid is structurally similar to the N-isopropylacrylamide (NIPAM) monomer, a fundamental building block of widely studied thermo-responsive polymers like poly(N-isopropylacrylamide) (PNIPAM). nih.gov PNIPAM exhibits a lower critical solution temperature (LCST) in aqueous solutions, typically around 32°C. Below this temperature, the polymer is hydrophilic and exists in a swollen, hydrated state. Above the LCST, it undergoes a phase transition to a more hydrophobic, collapsed state, expelling water and any entrapped drug molecules. mdpi.com

By incorporating this compound into polymer chains, either as a comonomer or as a pendant group, it is possible to modulate the LCST of the resulting material. The presence of the carboxylic acid group can increase the hydrophilicity of the polymer, thereby raising the LCST. This allows for the fine-tuning of the phase transition temperature to be closer to physiological temperatures, a critical factor for in vivo applications. rsc.org This tailored response enables the design of drug delivery systems that remain stable at normal body temperature but release their payload upon localized hyperthermia, such as in a tumor environment.

The ability to control the swelling and deswelling process is crucial for achieving a sustained and controlled release profile. nih.gov The incorporation of monomers like this compound can influence the kinetics of this transition, providing an additional level of control over the drug release rate. polimi.it Research on similar copolymers has demonstrated that the inclusion of acidic functional groups can create pH-sensitive domains, leading to dual-responsive systems that react to both temperature and pH changes in the microenvironment. rsc.org

Functionalization of Nanomaterials for Biomedical Applications

The surface properties of nanomaterials are a critical determinant of their behavior in biological systems, influencing their biocompatibility, cellular uptake, and biodistribution. nih.gov Surface functionalization with specific molecules can enhance their therapeutic and diagnostic efficacy. The bifunctional nature of this compound, with its carboxylic acid and amide groups, makes it an excellent candidate for modifying the surface of various nanomaterials.

The carboxylic acid group can be readily used to form covalent bonds with amine or hydroxyl groups present on the surface of nanoparticles, such as iron oxide or gold nanoparticles. nih.govmdpi.com This covalent attachment provides a stable coating that can improve the colloidal stability of the nanoparticles in physiological media, preventing aggregation. mdpi.com Furthermore, the exposed isopropylamino groups can alter the surface hydrophobicity, which can be tailored to optimize interactions with cell membranes and facilitate cellular internalization.

The functionalization of nanomaterials with molecules containing amide functionalities can also impart thermo-responsive properties to the nanoparticle surface. This can be exploited to create "smart" nanoparticles that release a payload in response to a thermal stimulus. For instance, magnetic nanoparticles functionalized with a thermo-responsive polymer shell can be guided to a target site using an external magnetic field and then triggered to release a drug by applying localized heat.

| Nanomaterial | Functionalization Strategy | Potential Biomedical Application |

| Iron Oxide Nanoparticles | Covalent attachment via carboxylic acid group | Targeted drug delivery, hyperthermia therapy |

| Gold Nanoparticles | Thiol-gold chemistry or electrostatic adsorption | Biosensing, photothermal therapy |

| Silica Nanoparticles | Silanization followed by amide coupling | Controlled release, bioimaging |

| Graphene Oxide | Covalent bonding to oxygen-containing groups | Drug delivery, tissue engineering |

Development of Sensing and Diagnostic Probes

The development of highly sensitive and specific biosensors is crucial for early disease diagnosis and monitoring. The unique properties of this compound can be harnessed to create novel sensing platforms. The carboxylic acid group can serve as an anchor to immobilize the molecule onto the surface of a transducer, such as a gold electrode or a quantum dot.

The isopropylamino group can then be further modified with biorecognition elements, such as antibodies, enzymes, or nucleic acid probes. This modular approach allows for the design of sensors tailored to detect specific biomarkers. mdpi.com For example, a sensor for a particular protein could be fabricated by attaching a corresponding antibody to the functionalized surface.

Furthermore, the thermo-responsive nature of polymers derived from or functionalized with this compound can be exploited in the design of "smart" diagnostic probes. For instance, a fluorescence-based probe could be designed to be "off" at normal body temperature and "on" at a slightly elevated temperature characteristic of inflammation or a tumor. This could be achieved by conjugating a fluorophore and a quencher to a thermo-responsive polymer that changes its conformation with temperature, thereby altering the distance between the fluorophore and the quencher.

The ability to create surfaces with tunable properties is a key advantage in sensor development. The incorporation of this compound can allow for the creation of surfaces that can reversibly bind and release analytes in response to temperature changes, enabling the development of reusable and regenerable biosensors.

Future Directions and Unexplored Avenues in 4 Isopropylamino 4 Oxobutanoic Acid Research

Identification of Novel Biological Targets and Therapeutic Implications

The structural motifs within 4-(isopropylamino)-4-oxobutanoic acid—a dicarboxylic acid monoamide—are present in various biologically active molecules, suggesting a range of plausible, yet unexplored, biological targets. Future research could focus on screening this compound against enzyme families and receptor types where related structures have shown activity.

Metabolic Enzymes and Receptors: Derivatives of succinic acid are known to influence metabolism. For instance, succinic acid monoethyl ester has been investigated as an insulinotropic agent, and succinic acid itself plays a role in fat metabolism and cellular respiration. nih.govmdpi.com This suggests that this compound could be screened for activity against targets involved in metabolic pathways, such as those related to type 2 diabetes or obesity. nih.govmdpi.com Succinates have also been noted for their antioxidant and adaptogenic properties, opening avenues to explore targets related to oxidative stress. medicine.dp.ua

Aryl Hydrocarbon Receptor (AHR): Certain carboxamide derivatives have been identified as potent ligands for the Aryl Hydrocarbon Receptor (AHR), a transcription factor involved in regulating immune responses and cellular differentiation. nih.govnih.gov Investigating whether this compound or its derivatives can modulate AHR signaling could have therapeutic implications for inflammatory skin diseases like atopic dermatitis. nih.gov

Enzyme Inhibition: The succinic acid scaffold is a key feature in inhibitors of various enzymes, including zinc-based metalloenzymes. rsc.org For example, L-benzylsuccinic acid is a known inhibitor of thermolysin and carboxypeptidase A. rsc.org It is conceivable that this compound could act as a starting point for developing inhibitors of proteases or other enzymes where a dicarboxylic moiety can interact with active site residues.

A summary of potential, though currently hypothetical, biological targets is presented below.

| Potential Target Class | Rationale | Potential Therapeutic Area |

| Metabolic Enzymes (e.g., related to insulin (B600854) signaling) | Succinic acid derivatives have shown effects on metabolism and insulin secretion. nih.govmdpi.com | Type 2 Diabetes, Obesity |

| Aryl Hydrocarbon Receptor (AHR) | Carboxamide-containing molecules can act as AHR ligands. nih.gov | Inflammatory and Autoimmune Diseases |

| Metalloenzymes (e.g., Carboxypeptidases) | The succinic acid core is a known inhibitor scaffold for certain proteases. rsc.org | Cancer, Infectious Diseases |

| Histone Deacetylases (HDACs) | Hydrazides, which are structurally related to amides, have been explored as HDAC inhibitors. acs.org | Oncology |

Advancements in Asymmetric Synthetic Methodologies for Enhanced Stereocontrol

Should this compound or its derivatives prove to be biologically active, the synthesis of enantiomerically pure forms will be critical, as stereoisomers often exhibit different pharmacological activities. Future research in this area would likely focus on adapting modern asymmetric synthesis techniques to this specific molecule.

A highly promising and direct approach involves the asymmetric ring-opening of a cyclic anhydride (B1165640) (succinic anhydride) with isopropylamine (B41738). nih.govacs.org This method, often facilitated by chiral organocatalysts such as bifunctional thioureas, can establish the chiral center in a single step with high enantioselectivity. nih.govacs.org This desymmetrization of a meso-anhydride is a powerful strategy for accessing chiral dicarboxylic acid monoamides. nih.gov

Alternative, though less direct, methodologies that could be explored include:

Alkylation of Chiral Succinate (B1194679) Equivalents: This involves using a chiral auxiliary to guide the stereoselective alkylation of a succinate derivative. rsc.orgrsc.org For example, chiral iron succinoyl complexes have been used to generate α-alkyl succinic acid derivatives with high stereocontrol. rsc.orgrsc.org

Asymmetric Conjugate Addition: The addition of nucleophiles to unsaturated dicarbonyl compounds, catalyzed by chiral organocatalysts, can produce enantiomerically enriched succinic acid derivatives that could be further elaborated into the target molecule. researchgate.net

The future in this domain lies in optimizing a catalytic, enantioselective method that is scalable and avoids the use of stoichiometric chiral auxiliaries, aligning with the principles of green chemistry. chiralpedia.com

High-Throughput Screening and Combinatorial Chemistry for Derivative Discovery

This compound represents a simple yet functionalized scaffold that is well-suited for inclusion in combinatorial chemistry and high-throughput screening (HTS) campaigns. nih.gov Its bifunctional nature—possessing both a free carboxylic acid and a stable amide—allows for the creation of diverse chemical libraries through derivatization at two distinct points.

Library Synthesis: The carboxylic acid moiety can be readily coupled with a wide array of amines to form a diamide (B1670390) library, or with alcohols to generate ester derivatives. Simultaneously, the core structure can be built from a variety of primary amines other than isopropylamine, introducing diversity at the N-alkyl position. Succinic anhydride or related activated succinic acid derivatives would serve as the central scaffold. calstate.eduacs.org This diversity-oriented synthesis can rapidly generate thousands of unique analogues. nih.gov

HTS Applications: These libraries can then be screened against a multitude of biological targets to identify "hits." nih.gov Given the "fragment-like" size of the parent molecule, it is an ideal starting point for fragment-based drug discovery (FBDD). acs.orgnih.gov Initial hits from a library based on this scaffold would likely have low potency but high ligand efficiency, providing valuable starting points for medicinal chemistry optimization. drugdiscoverychemistry.com Carboxylic acid fragment libraries are particularly valued for their potential to identify hits against challenging targets like protein-protein interactions. enamine.net

A hypothetical workflow for derivative discovery is outlined below.

| Step | Description | Key Techniques |

| 1. Library Design | Selection of diverse building blocks (amines, alcohols) to couple with the succinic acid scaffold. | Computational chemistry, Druglike criteria analysis. acs.org |

| 2. Combinatorial Synthesis | Automated parallel synthesis to create a large library of derivatives. | Solid-phase synthesis, Solution-phase parallel synthesis. nih.gov |

| 3. High-Throughput Screening (HTS) | Rapid screening of the library against selected biological targets. | Biochemical assays, Cell-based assays. |

| 4. Hit Identification & Validation | Identification of active compounds ("hits") and confirmation of their activity. | Dose-response curves, Secondary screening. |

Multidisciplinary Approaches Integrating Chemical Biology and Biophysics

To elucidate the mechanism of action of this compound or its active derivatives, a multidisciplinary approach combining chemical biology and biophysics will be essential. researchgate.net These techniques are crucial for validating target engagement, characterizing the binding interaction, and providing a structural basis for further optimization. nih.govresearchgate.net

Chemical Probe Development: Active compounds derived from the initial scaffold could be functionalized to create chemical probes. For example, incorporating a photoreactive group or a clickable handle would allow for target identification and validation in complex biological systems through techniques like affinity-based protein profiling.

Biophysical Characterization: A suite of biophysical methods would be employed to study the direct interaction between the compound and its purified protein target. worldscientific.com These techniques can provide quantitative data on binding affinity, kinetics, thermodynamics, and stoichiometry. elsevierpure.com

The table below summarizes key biophysical techniques and their potential application in studying this compound.

| Technique | Information Gained |

| Surface Plasmon Resonance (SPR) | Binding affinity (KD), association/dissociation kinetics (kon/koff). nih.gov |

| Isothermal Titration Calorimetry (ITC) | Binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS). nih.govresearchgate.net |

| Differential Scanning Fluorimetry (DSF) | Target engagement and stabilization of the protein upon ligand binding. nih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Ligand-observed or protein-observed binding, structural information on the binding site. nih.gov |

| X-ray Crystallography | High-resolution 3D structure of the compound bound to its target protein, guiding structure-based drug design. nih.gov |

By integrating these advanced methodologies, future research can move beyond hypothetical considerations and systematically explore the potential of this compound as a valuable chemical tool or a starting point for therapeutic development.

Q & A

Q. What are the recommended synthetic routes for 4-(Isopropylamino)-4-oxobutanoic acid, and how can reaction conditions be optimized?

Methodological Answer: A common approach involves coupling isopropylamine with a 4-oxobutanoic acid derivative (e.g., succinic anhydride or activated ester) under mild basic conditions. For example, in related compounds like 4-[(3-chloro-2-methylphenyl)amino]-4-oxobutanoic acid, coupling reactions are performed in DMF with HOBt/EDC coupling agents at 0–25°C . Optimization includes:

- Solvent selection : Polar aprotic solvents (DMF, DCM) enhance solubility of intermediates.

- Stoichiometry : A 1.2:1 molar ratio of amine to carboxylic acid derivative minimizes side products.

- Purification : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) or recrystallization (ethanol/water) ensures >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR : ¹H and ¹³C NMR confirm structure via characteristic signals:

- FT-IR : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1720 cm⁻¹ (carboxylic acid C=O) validate functional groups.

- HPLC-MS : ESI-MS in negative mode detects [M-H]⁻ ions, ensuring molecular weight accuracy .

Advanced Research Questions

Q. How can conflicting solubility and stability data for this compound be resolved?

Methodological Answer: Discrepancies often arise from pH-dependent ionization. Systematic studies should include:

- pH-solubility profiling : Measure solubility in buffers (pH 1–10) using shake-flask methods. For example, derivatives like 4-(2-Fluorophenyl)-4-oxobutanoic acid show maximum solubility at pH 6–7 due to zwitterionic forms .

- Stability assays : Conduct accelerated degradation studies (40°C/75% RH) with UPLC monitoring. Amide bond hydrolysis is a major degradation pathway, mitigated by lyophilized storage .

Q. What computational strategies predict the reactivity of this compound in enzymatic systems?

Methodological Answer:

- Docking simulations : Use AutoDock Vina to model interactions with target enzymes (e.g., hydrolases). The isopropyl group’s steric bulk may hinder binding in active sites, as seen in similar N-substituted amides .

- DFT calculations : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For instance, the carbonyl carbon in 4-oxobutanoic acid derivatives is highly electrophilic, favoring nucleophilic attacks .

Q. How do structural modifications (e.g., halogenation) impact the biological activity of this compound analogs?

Methodological Answer:

- SAR studies : Introduce halogens (Cl, F) at the phenyl ring (if applicable) or β-carbon. For example, 4-[(3-chlorophenyl)amino]-4-oxobutanoic acid analogs show enhanced antimicrobial activity due to increased lipophilicity .

- Assay validation : Use standardized MIC (Minimum Inhibitory Concentration) protocols against Gram-positive bacteria (e.g., S. aureus), comparing IC₅₀ values of parent and modified compounds .

Key Considerations for Experimental Design

- Contradiction Management : Conflicting NMR data (e.g., unexpected splitting) may arise from rotameric forms of the isopropyl group. Use variable-temperature NMR (VT-NMR) to resolve dynamic effects .

- Toxicity Screening : Follow EPA guidelines (e.g., DSSTox) for aquatic toxicity assays if the compound is used in environmental studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.